1-Methylguanidine hydrochloride
Overview
Description
Methylguanidine hydrochloride is a chemical compound with the molecular formula CH₃NHC(=NH)NH₂·HCl. It is a derivative of guanidine and is known for its high basicity and ability to form hydrogen bonds. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Methylguanidine hydrochloride, an alkylated guanidine, primarily targets trypsin . Trypsin is a serine protease involved in digestion, and it plays a crucial role in the breakdown of protein components in the body . It also targets the cytochrome P450 protein in human liver microsomes and hepatocytes . Cytochrome P450 proteins are essential for the metabolism of drugs and other xenobiotics .
Mode of Action
This compound exhibits an inhibitory action against trypsin catalysis . This means it can prevent the breakdown of certain proteins by trypsin . Additionally, it inhibits the metabolism of certain hepatic drugs mediated by the cytochrome P450 protein in human liver microsomes and hepatocytes . This could potentially affect the pharmacokinetics of these drugs .
Biochemical Pathways
Given its inhibitory action on trypsin and cytochrome p450, it’s likely that it impacts protein digestion and drug metabolism pathways .
Pharmacokinetics
It is known to be soluble in water , which suggests it could have good bioavailability
Result of Action
The inhibition of trypsin catalysis by this compound could lead to altered protein digestion . Its inhibition of cytochrome P450-mediated drug metabolism could potentially affect the efficacy and safety of certain hepatic drugs .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more effective in aqueous environments Additionally, its stability could be affected by factors such as temperature and pH, although specific details are not available
Biochemical Analysis
Biochemical Properties
1-Methylguanidine hydrochloride is known to interact with various enzymes and proteins. For instance, it has been shown to have an inhibitory action against trypsin catalysis . It also inhibited the metabolism of certain hepatic drugs mediated by cytochrome P450 protein in human liver microsome and hepatocyte . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
This compound has been found to have significant effects on various types of cells. For example, it has been shown to enhance the oxidative metabolism and induce apoptosis in neutrophils . In renal proximal tubular cells, it has been found to promote apoptosis .
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . For instance, it has been shown to inhibit the activity of certain enzymes, such as trypsin .
Metabolic Pathways
This compound is involved in various metabolic pathways as a product of protein catabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylguanidine hydrochloride can be synthesized through several methods. One common method involves the reaction of methylamine with cyanamide in the presence of a catalyst such as scandium(III) triflate. This reaction proceeds under mild conditions in water, making it practical for substrates that dissolve only in aqueous solutions .
Industrial Production Methods: In industrial settings, methylguanidine hydrochloride is often produced by reacting methylamine with cyanamide, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method is efficient and yields a high purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Methylguanidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Simpler amines such as methylamine.
Substitution: Various substituted guanidines depending on the reagents used.
Scientific Research Applications
Methylguanidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Guanidine: A strong organic base used in various applications, including the treatment of muscle weakness.
N-Methylguanidine: A derivative of guanidine with similar chemical properties.
Uniqueness: Methylguanidine hydrochloride is unique due to its high basicity and ability to form hydrogen bonds, making it a versatile compound for various scientific applications. Its ability to inhibit specific enzymes also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methylguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCNCOGZPSOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177198 | |
Record name | Methylguanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22661-87-6, 21770-81-0 | |
Record name | Guanidine, methyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22661-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylguanidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21770-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylguanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylguanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylguanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methylguanidine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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